molecular formula C5H6BrN3 B112963 2-Amino-3-bromo-5-methylpyrazine CAS No. 74290-65-6

2-Amino-3-bromo-5-methylpyrazine

Cat. No. B112963
CAS RN: 74290-65-6
M. Wt: 188.03 g/mol
InChI Key: VQNGEHYFPRPIGF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methylpyrazine is a chemical compound with the molecular formula C5H6BrN3 . It has a molecular weight of 188.03 .


Synthesis Analysis

The synthesis of 2-Amino-3-bromo-5-methylpyrazine involves various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromo-5-methylpyrazine can be determined using various spectroscopic studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-bromo-5-methylpyrazine are complex and involve various intermolecular interactions. For instance, a supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid through N+–H⋯O−, N–H⋯O and O–H⋯O hydrogen bonding interactions .


Physical And Chemical Properties Analysis

2-Amino-3-bromo-5-methylpyrazine has a melting point of 56-57 °C and a predicted boiling point of 275.0±35.0 °C. It has a predicted density of 1.699±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Safety And Hazards

The compound may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 2-Amino-3-bromo-5-methylpyrazine are not mentioned in the retrieved papers, research in this field generally focuses on exploring the potential applications of such compounds in various industries, including pharmaceuticals, nonlinear optics, electronic devices, and host–guest chemistry .

properties

IUPAC Name

3-bromo-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGEHYFPRPIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432522
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-methylpyrazine

CAS RN

74290-65-6
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To acetic acid (1500 ml.), 2-amino-5-methylpyrazine (1 mole) and 326.5 g. sodium acetate trihydrate are slowly added 1.1 mole bromine in 180 ml. acetic acid at 2° C. in the absence of light. The mixture is stirred about 15 hours at 20° C., stripped of acetic acid in vacuo, poured into ice, made alkaline with sodium hydroxide, filtered, and residue extracted with ether, the extract stripped and the 2-amino-3-bromo-5-methylpyrazine crystallized from a suitable solvent.
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1 mol
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Synthesis routes and methods II

Procedure details

A solution of bromine (0.11 ml) in chloroform (20 ml) was added dropwise over 20 minutes to a solution of 2-amino-5-methylpyrazine (0.218 g) in chloroform (30 ml) which was protected from light. The reaction mixture was stirred for 90 minutes after addition was complete and was then washed with water (50 ml). The organic phase was dried (MgSO4) and volatile material was removed by evaporation to give a yellow oil. The oil was purified by elution with dichloromethane through a silica gel Mega Bond Elut column to give 2-amino-3-bromo-5-methylpyrazine (0.286 g) as a white solid, m.p. 51°-52° C.; mass spectrum (+ve CI): 188 (M+H)+.
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0.11 mL
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0.218 g
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20 mL
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30 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 5-methylpyrazin-2-amine (1.09 g, 10 mmol) in chloroform (100 mL) was added pyridine (0.85 mL, 10.5 mmol). The mixture was stirred in a foil-wrapped flask fitted with an addition funnel, and a solution of bromine (0.54 mL, 10.5 mmol) in chloroform (10 mL) was added dropwise over 10 min. The mixture was allowed to react an additional 20 minutes after addition was complete and then poured into a separatory funnel containing 10 mL water. The phases were separated and the organics washed again with water, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting red oil was purified by silica gel chromatography with 12-100% EtOAc/hexanes. The major UV active peak was collected to give 3-bromo-5-methylpyrazin-2-amine (1.06 g, 5.64 mmol, 56.4% yield) as a cream-colored solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.85 (s, 1H) 6.42 (br. s., 2H) 2.25 (s, 3H). MS (LC/MS) R.T.=0.93; [M+H]+=189.9.
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1.09 g
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100 mL
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0.85 mL
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0.54 mL
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10 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Bradbury, C Bath, RJ Butlin, M Dennis… - Journal of medicinal …, 1997 - ACS Publications
… Reaction of 2-amino-3-bromo-5-methylpyrazine 46 with sodium methoxide by an analogous procedure to that used for the preparation of 3d gave 3e in 78% yield: mp 74−75 C (after …
Number of citations: 56 pubs.acs.org

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